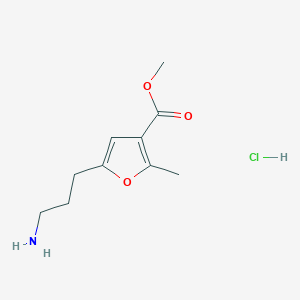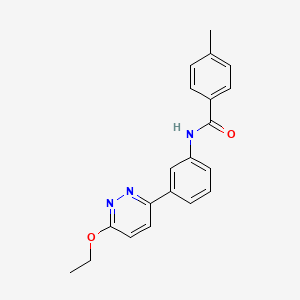![molecular formula C25H24ClN3O4 B2936454 5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide CAS No. 899785-81-0](/img/no-structure.png)
5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antiviral Research
This compound could be structurally related to indole derivatives, which have shown significant promise in antiviral research. Indole derivatives have been reported to exhibit inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus . By analogy, our compound may be synthesized and tested for potential antiviral properties, contributing to the development of new antiviral medications.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with anthranilic acid to form 4-chlorobenzylanthranilic acid. This intermediate is then cyclized with acetic anhydride to form 5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanoic acid. The final compound is obtained by coupling this intermediate with 2-furylmethylamine in the presence of a coupling agent such as EDCI or DCC.", "Starting Materials": [ "4-chlorobenzaldehyde", "anthranilic acid", "acetic anhydride", "2-furylmethylamine", "EDCI or DCC" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with anthranilic acid in the presence of a catalyst such as HCl or H2SO4 to form 4-chlorobenzylanthranilic acid.", "Step 2: Cyclization of 4-chlorobenzylanthranilic acid with acetic anhydride in the presence of a catalyst such as pyridine to form 5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanoic acid.", "Step 3: Coupling of 5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanoic acid with 2-furylmethylamine in the presence of a coupling agent such as EDCI or DCC to form the final compound, 5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide." ] } | |
Número CAS |
899785-81-0 |
Fórmula molecular |
C25H24ClN3O4 |
Peso molecular |
465.93 |
Nombre IUPAC |
5-[1-[(4-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C25H24ClN3O4/c26-19-12-10-18(11-13-19)17-29-22-8-2-1-7-21(22)24(31)28(25(29)32)14-4-3-9-23(30)27-16-20-6-5-15-33-20/h1-2,5-8,10-13,15H,3-4,9,14,16-17H2,(H,27,30) |
Clave InChI |
MFRMHZOSOVEAOH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)CCCCC(=O)NCC4=CC=CO4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-(2-methoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2936371.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2936372.png)

![N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2936374.png)

![(E)-2-[5-(4-chlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)ethenesulfonamide](/img/structure/B2936378.png)
![ethyl 2-[(2Z)-2-[(2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2936380.png)
![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2936382.png)

![N-((2-ethoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2936387.png)
![N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2936388.png)
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2936391.png)

